

PF-04217903 (CAS 956905-27-4): A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-04217903

Cat. No.: B1663016

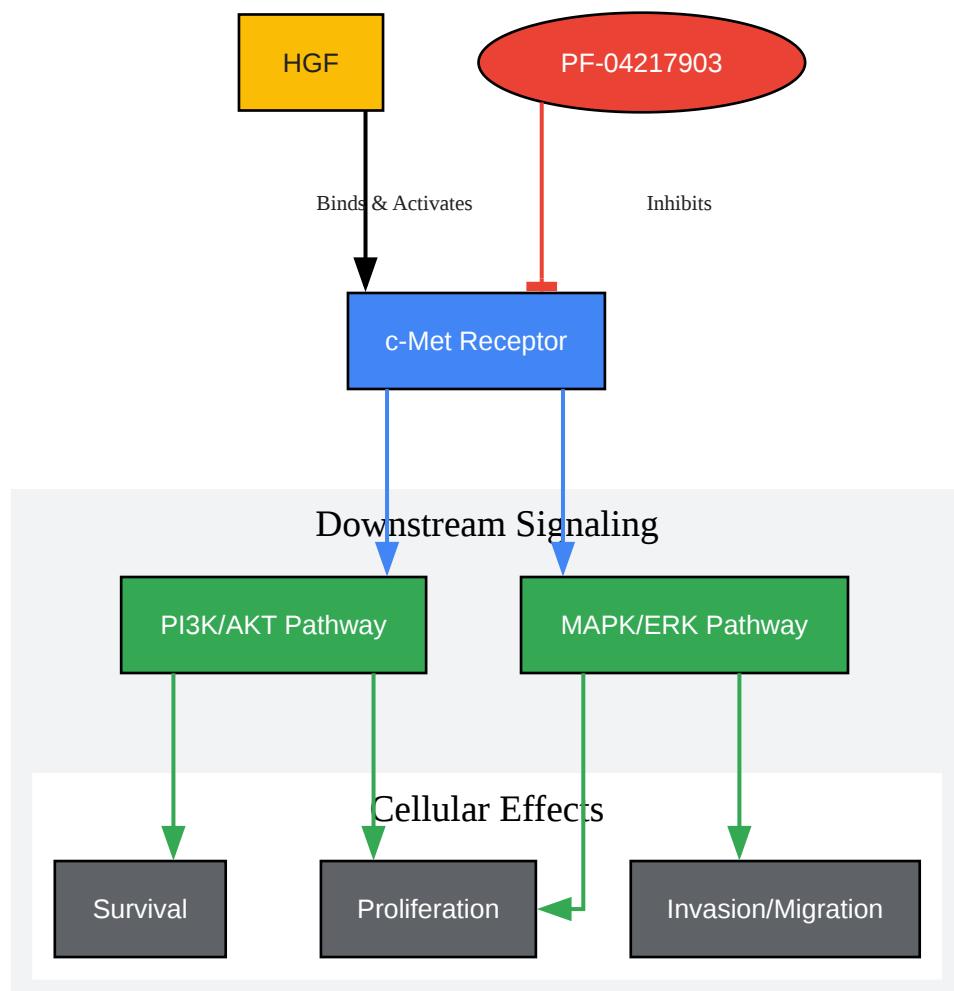
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04217903, with CAS number 956905-27-4, is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] As an ATP-competitive inhibitor, it demonstrates significant anti-neoplastic activity by disrupting the HGF/c-Met signaling pathway, which is crucial in tumor cell proliferation, survival, migration, and invasion.[1][3] This document provides a comprehensive technical overview of **PF-04217903**, summarizing key quantitative data, detailing experimental protocols from preclinical studies, and visualizing associated biological pathways and workflows.

Introduction


The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase that plays a pivotal role in normal cellular functions, including embryogenesis and tissue regeneration.[4] However, dysregulation of the HGF/c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or autocrine/paracrine activation, is strongly implicated in the progression and metastasis of numerous human cancers.[4][5] **PF-04217903** has emerged as one of the most selective c-Met inhibitors, exhibiting over 1,000-fold selectivity for c-Met compared to a broad panel of other kinases, making it a valuable tool for targeted cancer therapy research.[3][5]

Physicochemical Properties

Property	Value
CAS Number	956905-27-4 [2] [6]
Molecular Formula	C ₁₉ H ₁₆ N ₈ O [2] [7]
Molecular Weight	372.38 g/mol [2]
Appearance	Solid [6]

Mechanism of Action

PF-04217903 functions as an ATP-competitive inhibitor of the c-Met kinase.[\[2\]](#)[\[3\]](#) By binding to the ATP-binding site of the c-Met receptor, it prevents the phosphorylation and subsequent activation of the kinase. This blockade disrupts downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are critical for driving tumor cell growth, survival, and motility.[\[2\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

Figure 1: PF-04217903 Mechanism of Action.

Quantitative In Vitro Activity

PF-04217903 has demonstrated potent and selective inhibitory activity across various in vitro assays.

Table 1: Kinase Inhibition

Target	Assay Type	Value
Human c-Met	Ki	4.8 nM[6]

Table 2: Cellular Activity (IC50 Values)

Cell Line	Cancer Type	Assay	IC50 (nM)
GTL-16	Gastric Carcinoma	Proliferation	12[6][7]
NCI-H1993	NSCLC	Proliferation	30[6]
GTL-16	Gastric Carcinoma	Apoptosis	31[6][7]
NCI-H441	Lung Carcinoma	HGF-mediated Migration	11[7]
NCI-H441	Lung Carcinoma	Matrigel Invasion	7 - 12.5[6]
HUVEC	Endothelial	HGF-stimulated c-Met Phosphorylation	4.6[5]
HUVEC	Endothelial	HGF-mediated Survival	12[5][9]
HUVEC	Endothelial	HGF-mediated Apoptosis Induction	7[5]
HUVEC	Endothelial	HGF-mediated Matrigel Invasion	27[5]

Quantitative In Vivo Efficacy

Preclinical studies in xenograft models have shown significant dose-dependent anti-tumor activity.

Table 3: In Vivo Tumor Growth Inhibition (TGI)

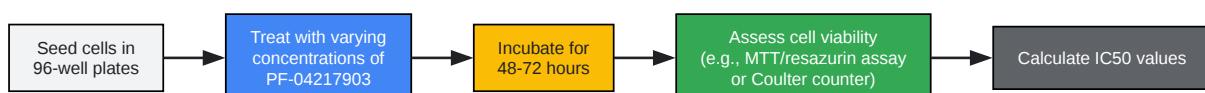

Xenograft Model	Cancer Type	Dose	TGI (%)
U87MG	Glioblastoma	10 mg/kg	68%[5]
U87MG	Glioblastoma	30 mg/kg	84%[5]
HT29	Colon Carcinoma	50 mg/kg/day	38-40%[3][5]
Colo205	Colon Carcinoma	Not specified	44%[5]
MDA-MB-231	Breast Carcinoma	Not specified	43%[5]
NCI-H292	NSCLC	Not specified	39%[5]

Table 4: Combination Therapy in HT29 Xenograft Model

Treatment	TGI (%)
PF-04217903 alone	38%[3][5]
RON shRNA alone	56%[3][5]
PF-04217903 + RON shRNA	77%[3][5]

Experimental Protocols

Cell Proliferation Assay

[Click to download full resolution via product page](#)**Figure 2:** Cell Proliferation Assay Workflow.

Methodology:

- Tumor cells were seeded at a low density in 96-well plates.[10]

- Cells were treated with a range of concentrations of **PF-04217903**. For cell lines not exhibiting autocrine signaling, HGF (e.g., 20 ng/mL) was added to stimulate the c-Met pathway.[10]
- Following a 48- to 72-hour incubation period, cell viability was assessed.[6] This can be accomplished using methods such as MTT or resazurin-based assays to measure metabolic activity, or by direct cell counting using a Coulter counter.[10][11]
- The half-maximal inhibitory concentration (IC50) was then calculated from the dose-response curves.

Apoptosis Assay

Methodology:

- GTL-16 cells were cultured in growth media (RPMI + 10% FBS).[10]
- The cells were treated with various concentrations of **PF-04217903** for 24 hours.[10]
- Apoptosis was quantified using a single-stranded DNA (ssDNA) Apoptosis ELISA Kit, which measures the amount of denatured DNA characteristic of apoptotic cells.[10]
- Results were expressed as a percentage of the control (untreated) cells.[10]

Cell Migration and Invasion Assay

[Click to download full resolution via product page](#)

Figure 3: Cell Migration/Invasion Assay Workflow.

Methodology:

- NCI-H441 cells were used in a transwell assay system (e.g., ACEA CIM Cell System). For invasion assays, the transwell membrane was coated with a layer of Matrigel.[10]

- Cells were seeded in the upper chamber of the transwell insert.
- The media contained HGF (25 ng/mL) to act as a chemoattractant, along with designated concentrations of **PF-04217903**.[\[10\]](#)
- The migration (across the membrane) and invasion (through the Matrigel and membrane) of cells to the lower chamber was monitored in real-time for 48 hours.[\[10\]](#)
- The number of migrated/invaded cells was quantified to determine the inhibitory effect of the compound.

In Vivo Xenograft Studies

Methodology:

- Athymic nude mice were subcutaneously implanted with human tumor cells (e.g., GTL-16, U87MG, HT29).
- Once tumors reached a predetermined volume (e.g., 170-400 mm³), mice were randomized into vehicle control and treatment groups.[\[10\]](#)
- **PF-04217903** was administered orally at specified doses and schedules (e.g., once daily).[\[10\]](#)
- Tumor volumes were measured regularly throughout the study to assess tumor growth inhibition.
- At the end of the study, tumors and plasma were collected for pharmacodynamic biomarker analysis, such as c-Met phosphorylation, Ki67 (proliferation marker), and cleaved caspase-3 (apoptosis marker), via methods like Western blot and immunohistochemistry.[\[5\]](#)[\[10\]](#)

Potential Resistance Mechanisms

Prolonged treatment with c-Met inhibitors can lead to acquired resistance. Preclinical studies on **PF-04217903** and other c-Met inhibitors have identified several potential mechanisms:

- Oncogene Switching: In U87MG xenografts, **PF-04217903** treatment strongly induced the phosphorylation of PDGFR β , suggesting a switch in signaling pathways that could

compromise the inhibitor's efficacy.[3][5]

- Downstream Pathway Activation: Mutations or overexpression of downstream signaling molecules, such as KRAS, HRAS, or PI3K, can confer resistance by bypassing the need for c-Met activation.[8]
- Secondary Mutations: A secondary mutation in the c-Met kinase domain (M1268T) was identified in a patient treated with **PF-04217903** in a Phase I clinical trial, which can reduce drug affinity.[12]

Conclusion

PF-04217903 is a highly selective and potent c-Met inhibitor with significant preclinical anti-tumor and anti-angiogenic activity.[3][5] Its efficacy has been demonstrated in both in vitro and in vivo models, particularly those with MET gene amplification or HGF/c-Met autocrine loops.[3] The detailed data and protocols presented in this guide underscore its importance as a research tool for investigating c-Met signaling and as a foundational molecule for the development of targeted cancer therapies. Further research into combination strategies and mechanisms of resistance is crucial for optimizing its potential clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the HGF/Met Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]
- 8. Frontiers | Targeting the HGF/MET Axis in Cancer Therapy: Challenges in Resistance and Opportunities for Improvement [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [PF-04217903 (CAS 956905-27-4): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663016#pf-04217903-cas-number-956905-27-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com